molecular formula C20H16N2O2S B5180384 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide CAS No. 6420-91-3

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No.: B5180384
CAS No.: 6420-91-3
M. Wt: 348.4 g/mol
InChI Key: VRWKLIGEFBHAJD-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide inhibits the activity of NF-κB by binding to a specific site on the protein, preventing it from entering the nucleus and activating genes that promote cancer cell survival and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines, which play a role in the development of autoimmune diseases. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide is its specificity for NF-κB, which makes it a potentially useful tool for studying the role of this transcription factor in cancer and other diseases. However, this compound's potency and toxicity can make it challenging to use in lab experiments, and more research is needed to determine the optimal dosage and administration method.

Future Directions

There are several areas of future research that could expand our understanding of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide and its potential applications. For example, further studies could investigate the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, research could focus on developing new formulations of this compound that are more stable and less toxic, making it easier to use in lab experiments and potentially in clinical settings. Finally, studies could investigate the potential use of this compound in other diseases, such as autoimmune disorders and viral infections.

Synthesis Methods

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5,6-dimethylbenzoxazole with 3-bromoanisole, followed by a Suzuki coupling reaction with 2-thiophenecarboxylic acid. The final product is obtained through a series of purification steps.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the development and progression of cancer. Inhibition of NF-κB by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-9-16-17(10-13(12)2)24-20(22-16)14-5-3-6-15(11-14)21-19(23)18-7-4-8-25-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWKLIGEFBHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367694
Record name ZINC02982836
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6420-91-3
Record name ZINC02982836
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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